Acid orange 7
Overview
Description
Acid Orange 7, also known as 2-naphthol orange, is an azo dye . It is used for dyeing wool . The IUPAC name for Acid Orange 7 is sodium 4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate .
Synthesis Analysis
Acid Orange 7 is produced by azo coupling of β-naphthol and diazonium derivative of sulfanilic acid . The reaction can be represented as follows: HO3SC6H4N+ 2 + C10H7OH → HO3SC6H4N=NC10H6OH + H+ .Molecular Structure Analysis
The molecular formula of Acid Orange 7 is C16H11N2NaO4S . The molecular weight is 350.32 g/mol . The structure includes a benzene sulfonate group linked to a naphthalene group via an azo group .Chemical Reactions Analysis
The degradation of Acid Orange 7 has been studied extensively, particularly in the context of environmental remediation . Various strategies have been employed for the degradation of Acid Orange 7, encompassing physical, chemical, and biological interventions . In the realm of biological treatment, microorganisms such as fungi, yeast, bacteria, and algae have emerged as promising agents due to their inherent eco-friendly nature .Physical And Chemical Properties Analysis
Acid Orange 7 appears as a golden yellow powder . It is soluble in water, where it appears as red light yellow, and it is also soluble in alcohol . The dye has been found to give the best absorption at pH 2.0 .Scientific Research Applications
Sorption onto Soil: Smaranda, Bulgariu, and Gavrilescu (2009) investigated the sorption behavior of AO7 onto soil. They found that equilibrium sorption increased with initial dye concentration, contact time, temperature, and solution acidity. The sorption followed the Freundlich model, indicating its potential for soil remediation (Smaranda, Bulgariu, & Gavrilescu, 2009).
Electrochemical Behavior and Synthesis: Momeni and Nematollahi (2017) explored the electrochemical behavior of AO7, providing insights into its mechanistic details and the synthesis of new aminonaphthol derivatives. This study shows its potential in electrochemical applications (Momeni & Nematollahi, 2017).
Advanced Fenton Process: Zhang et al. (2009) studied the degradation of AO7 using the advanced Fenton process combined with ultrasonic irradiation. This method showed increased efficiency under certain conditions, highlighting its use in advanced oxidative processes (Zhang et al., 2009).
Ultrasound Enhanced Ozonation: Zhang, Lv, Liu, and Zhang (2008) investigated the degradation of AO7 using ultrasound enhanced ozonation, revealing the effects of various operational parameters on the decolorization rate (Zhang, Lv, Liu, & Zhang, 2008).
Constructed Wetland Treatment: Ong et al. (2010) examined the treatment of AO7 wastewater using up-flow constructed wetlands. They found that supplementary aeration improved the removal of organic matters and aromatic amines (Ong et al., 2010).
Photodestruction by UV/H2O2: Behnajady, Modirshahla, and Shokri (2004) studied the photodestruction of AO7 using the UV/H2O2 process, highlighting the influence of operational parameters on removal efficiency (Behnajady, Modirshahla, & Shokri, 2004).
Persulfate Activation with Zero Valent Iron: Wang et al. (2014) explored the removal of AO7 by zero-valent iron activated sodium persulfate in the presence of ultrasonic irradiation, showing significant decolorization efficiency (Wang et al., 2014).
Three-Dimensional Electrode Reactor: Zhao, Sun, Xu, and Ni (2010) investigated the removal of AO7 in wastewater using a three-dimensional electrode reactor. They proposed a pathway for AO7 degradation and highlighted the effectiveness of this method (Zhao, Sun, Xu, & Ni, 2010).
Granular Activated Carbon-Biofilm Sequencing Batch Reactor: Ong et al. (2008) studied the mineralization of AO7 in a biological process under oxygen-limited conditions, demonstrating nearly complete mineralization (Ong et al., 2008).
Adsorption and Biodegradation in Packed Column System: Ong et al. (2008) also explored the combination of adsorption and biodegradation for AO7 wastewater treatment using a granular activated carbon-biofilm configured packed column system (Ong et al., 2008).
Safety And Hazards
Acid Orange 7 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling Acid Orange 7 .
Future Directions
The future directions in the research of Acid Orange 7 are largely focused on finding effective and environmentally friendly methods for its degradation . Microorganisms have emerged as promising agents for this purpose due to their inherent eco-friendly nature . The comprehensive insights provided in the studies contribute to the evolving discourse on sustainable and environmentally benign approaches for mitigating the impact of azo dyes on global water resources .
properties
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPFMGBJSMSXLP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038881 | |
Record name | C.I. Acid Orange 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
Record name | Acid Orange 7 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Acid orange 7 | |
CAS RN |
633-96-5 | |
Record name | C.I. Acid Orange 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Orange 7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | D&C ORANGE NO. 4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1LIY3BO0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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